methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C17H15N3O6 It is known for its complex structure, which includes a nitrobenzoate group, an acetamidophenyl group, and a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The acetamidophenyl group is introduced via acetylation of aniline derivatives using acetic anhydride.
Carbamoylation: The carbamoyl group is introduced through the reaction of the acetamidophenyl derivative with isocyanates or carbamoyl chlorides.
Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives
Scientific Research Applications
Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetamidophenyl and carbamoyl groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-aminophenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(3-methylphenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of the acetamidophenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-10(21)18-13-4-3-5-14(9-13)19-16(22)11-6-12(17(23)26-2)8-15(7-11)20(24)25/h3-9H,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPCBRHOOMXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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